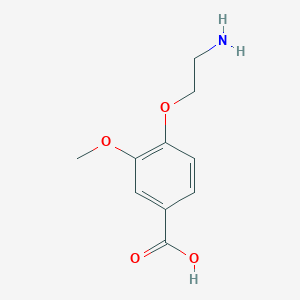

4-(2-Aminoethoxy)-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQRTNBCFGCDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639872 | |

| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011408-00-6 | |

| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1011408-00-6

Introduction

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a flexible aminoethoxy side chain and a methoxy group on the benzene ring, presents multiple points for chemical modification and interaction with biological targets. This document provides a comprehensive overview of its known properties, drawing from available data and analysis of structurally related compounds.

Chemical and Physical Properties

Direct experimental data for this compound is limited. The following table summarizes key properties, including predicted values where experimental data is unavailable. For comparative purposes, data for the related compound 4-Amino-3-methoxybenzoic acid is also included.

| Property | This compound | 4-Amino-3-methoxybenzoic Acid (for comparison) |

| CAS Number | 1011408-00-6[1] | 2486-69-3[2][3] |

| Molecular Formula | C10H13NO4 | C8H9NO3[3] |

| Molecular Weight | 211.21 g/mol | 167.16 g/mol [3] |

| Melting Point | Not available | 186-188 °C[2] |

| Boiling Point (Predicted) | Not available | 357.9 ± 27.0 °C[2] |

| Density (Predicted) | Not available | 1.303 ± 0.06 g/cm³[2] |

| pKa (Predicted) | Not available | 4.74 ± 0.10[2] |

| Solubility | Not available | Soluble in Methanol[2] |

| Appearance | Not available | White to cream to pale yellow powder, crystals, and/or chunks or fused solid[2] |

Safety and Handling

Hazard Statements (for 4-Amino-3-methoxybenzoic acid):

-

Harmful if swallowed.[4]

-

Harmful in contact with skin.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

Harmful if inhaled.[4]

-

May cause respiratory irritation.[4]

Precautionary Statements (for 4-Amino-3-methoxybenzoic acid):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

IF ON SKIN: Wash with soap and water.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes.[4]

Experimental Protocols

General Synthetic Approach

A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of similar aromatic ether compounds. A common approach involves the Williamson ether synthesis.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

Methyl 4-hydroxy-3-methoxybenzoate

-

2-(Boc-amino)ethyl bromide

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H2O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Methodology:

Step 1: Etherification

-

To a solution of methyl 4-hydroxy-3-methoxybenzoate in DMF, add potassium carbonate.

-

Add 2-(Boc-amino)ethyl bromide to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

Step 2: Saponification

-

Dissolve the crude intermediate from Step 1 in a mixture of THF, methanol, and water.

-

Add lithium hydroxide and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected acid.

Step 3: Deprotection

-

Dissolve the Boc-protected acid from Step 2 in dichloromethane.

-

Add trifluoroacetic acid dropwise and stir the mixture at room temperature for a few hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to other benzoic acid derivatives suggests potential areas of investigation. For instance, 4-Amino-3-methoxybenzoic acid has been explored as an intermediate for compounds with antitumor activities and as a building block for checkpoint kinase-1 (Chk1) inhibitors.[2] The aminoethoxy side chain could potentially modulate receptor binding or cellular uptake, making it a candidate for screening in various therapeutic areas.

Visualizations

Caption: General synthetic workflow for this compound.

References

Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid: A Technical Guide

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(2-Aminoethoxy)-3-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy Overview

The synthesis of this compound commences with the readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthetic route involves a four-step process:

-

Esterification: Protection of the carboxylic acid functionality of vanillic acid as a methyl ester.

-

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with a protected 2-aminoethyl halide.

-

Deprotection of the Amine: Removal of the amine protecting group.

-

Ester Hydrolysis: Conversion of the methyl ester back to the carboxylic acid to yield the final product.

This strategy is efficient and utilizes common laboratory reagents and techniques.

Detailed Synthesis Pathway

Step 1: Esterification of Vanillic Acid

The carboxylic acid of vanillic acid is first protected as a methyl ester to prevent its interference in the subsequent Williamson ether synthesis. This is achieved by reacting vanillic acid with thionyl chloride in methanol.

Step 2: Williamson Ether Synthesis

The resulting methyl vanillate undergoes a Williamson ether synthesis. The phenoxide, formed by deprotonation of the hydroxyl group with a suitable base like potassium carbonate, acts as a nucleophile, attacking an electrophilic N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine.

Step 3: Deprotection of the Phthalimide Group

The phthalimide protecting group is subsequently removed via hydrazinolysis. Treatment with hydrazine hydrate in a suitable solvent cleaves the phthalimide, liberating the primary amine.

Step 4: Hydrolysis of the Methyl Ester

The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, using lithium hydroxide, followed by acidification to yield this compound.

Quantitative Data Summary

The following tables summarize the reactants, conditions, and expected yields for each step of the synthesis. The data is based on analogous reactions reported in the literature.

Table 1: Esterification of Vanillic Acid

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| Vanillic Acid | Thionyl Chloride | Methanol | Room Temperature, 2h | Methyl 4-hydroxy-3-methoxybenzoate | >95 |

Table 2: Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield (%) |

| Methyl 4-hydroxy-3-methoxybenzoate | N-(2-bromoethyl)phthalimide | K₂CO₃ | DMF | 70°C, 1h | Methyl 3-methoxy-4-(2-phthalimidoethoxy)benzoate | ~90 |

Table 3: Deprotection of the Phthalimide Group

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| Methyl 3-methoxy-4-(2-phthalimidoethoxy)benzoate | Hydrazine hydrate | Ethanol | Reflux | Methyl 4-(2-aminoethoxy)-3-methoxybenzoate | High |

Table 4: Hydrolysis of the Methyl Ester

| Reactant 1 | Reagent | Solvent | Conditions | Product | Yield (%) |

| Methyl 4-(2-aminoethoxy)-3-methoxybenzoate | LiOH | THF/Methanol/Water | 25°C, 12h, then acidify with HCl | This compound | ~96[1] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of Methyl 4-hydroxy-3-methoxybenzoate

-

To a solution of 3-methoxy-4-hydroxybenzoic acid (1 equivalent) in methanol, add thionyl chloride (2 equivalents) dropwise at room temperature.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the solvent in vacuo.

-

Resolve the resulting oil in ice-water and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution to yield the product.

Synthesis of Methyl 3-methoxy-4-(2-phthalimidoethoxy)benzoate

-

In a round-bottom flask, combine methyl 4-hydroxy-3-methoxybenzoate (1 equivalent), N-(2-bromoethyl)phthalimide (1.2 equivalents), and potassium carbonate (1.4 equivalents) in DMF.

-

Heat the reaction mixture to 70°C for 1 hour.

-

After cooling to room temperature, pour the reaction mixture into ice-water with constant stirring.

-

Filter the solid precipitate and wash with cold water to obtain the desired product.

Synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate

-

Dissolve methyl 3-methoxy-4-(2-phthalimidoethoxy)benzoate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours.

-

After cooling, filter the precipitated phthalhydrazide.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Synthesis of this compound

-

To a solution of methyl 4-(2-aminoethoxy)-3-methoxybenzoate (1 equivalent) in a mixture of methanol, tetrahydrofuran, and water, add lithium hydroxide (5 equivalents) at 25°C under a nitrogen atmosphere.

-

Stir the mixture at 25°C for 12 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to 2 with 2N HCl to precipitate the product.

-

Filter the solid and concentrate in vacuo to afford the final product as a light-colored solid.[1]

Visualized Synthesis Pathway

The following diagram illustrates the complete synthesis pathway of this compound from vanillic acid.

References

Solubility Profile of 4-(2-Aminoethoxy)-3-methoxybenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility information for the compound 4-(2-Aminoethoxy)-3-methoxybenzoic acid. Due to the limited availability of direct quantitative solubility data for this specific molecule in publicly accessible literature, this document presents qualitative solubility information for structurally related compounds and a comprehensive, standardized experimental protocol for determining solubility. This guide is intended to support research, development, and formulation activities where the solubility of this compound is a critical parameter.

Introduction to this compound

This compound is a complex organic molecule containing a benzoic acid moiety, a methoxy group, and an aminoethoxy side chain. These functional groups are expected to influence its solubility in various solvents. The presence of the carboxylic acid and amino groups suggests that the compound's solubility will be highly dependent on the pH of the medium. The aromatic ring and ether linkages contribute to its potential solubility in organic solvents. A thorough understanding of its solubility is crucial for applications in medicinal chemistry, materials science, and other research areas where it may be used as a building block or an active molecule.

Solubility Data

Extensive searches of scientific databases and literature have revealed a lack of specific quantitative solubility data for this compound. However, to provide a useful reference for researchers, qualitative and quantitative solubility data for structurally similar compounds are presented below. It is crucial to note that while these related compounds share key functional groups, their solubility profiles may differ from that of this compound due to variations in their molecular structure.

Qualitative Solubility of a Structurally Related Compound: 4-Amino-2-methoxybenzoic acid

The following table summarizes the qualitative solubility of 4-Amino-2-methoxybenzoic acid, a compound that shares the aminobenzoic acid core with a methoxy substituent.

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Methanol | Soluble[1] |

This information should be used as a preliminary guide. Experimental verification of the solubility of this compound in these solvents is highly recommended.

Quantitative Solubility of a Structurally Related Compound: 4-Methoxybenzoic Acid

The following table presents quantitative solubility data for 4-Methoxybenzoic acid, which shares the methoxybenzoic acid scaffold. This data, presented as mole fraction solubility at various temperatures, can offer insights into the potential behavior of the target compound in different solvent classes.

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10²) |

| Water | 298.15 | 0.051[2] |

| Methanol | 298.15 | 5.531[2] |

| Ethanol | 298.15 | 3.078[2] |

| Acetone | 298.15 | 45.012[2] |

| Acetonitrile | 298.15 | 48.201[2] |

| Ethyl Acetate | 298.15 | 36.088[2] |

| Dichloromethane | 298.15 | 37.019[2] |

| Toluene | 298.15 | 15.221[2] |

| Hexane | 298.15 | 0.053[2] |

| Cyclohexane | 298.15 | 0.060[2] |

This data is for 4-Methoxybenzoic acid and should be interpreted with caution as the presence of the 2-aminoethoxy side chain in the target compound will significantly impact its polarity and hydrogen bonding capabilities, thereby altering its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid compound such as this compound in various solvents. This method is based on the widely accepted equilibrium shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solubility)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any suspended microparticles.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute) until a constant weight of the dried solute is obtained.

-

Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). For comparative purposes, mole fraction is also a useful unit.

-

Report the temperature at which the solubility was determined.

-

For aqueous solutions, the pH of the saturated solution should also be measured and reported.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Conclusion

References

A Technical Guide to the Spectral Analysis of Aromatic Compounds: Methodologies and Data Presentation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the standard spectroscopic techniques used in the structural elucidation of organic molecules, with a focus on the analytical workflow for a compound such as "4-(2-Aminoethoxy)-3-methoxybenzoic acid." While specific experimental spectral data for "this compound" is not available in public databases at the time of this writing, this document outlines the established methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The effective presentation of spectral data is crucial for analysis and communication. The following tables are templates illustrating how the quantitative data for this compound would be structured.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following sections detail the standard experimental protocols for obtaining high-quality NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required.[1] For ¹³C NMR, which is less sensitive, a higher concentration of 20-100 mg is often necessary.[1][2]

-

Solvent Selection: The sample must be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O).[3] The choice of solvent depends on the solubility of the compound and should not have signals that interfere with the sample's peaks.[2]

-

Dissolution: The weighed sample is placed in a clean, dry vial, and approximately 0.6-0.7 mL of the deuterated solvent is added.[2] The mixture should be gently vortexed or sonicated to ensure complete dissolution.

-

Filtration: To remove any solid particles that could negatively affect the magnetic field homogeneity and spectral quality, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent.[1][3]

-

Tube and Cap: Use clean, high-quality NMR tubes and caps to avoid contamination. The outside of the tube should be wiped clean before insertion into the spectrometer.[2]

Data Acquisition:

-

Spectrometer Setup: The NMR spectrometer is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[3]

-

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.[2] The magnetic field is then "shimmed" to maximize its homogeneity, which results in sharper spectral lines.[2]

-

Acquisition Parameters: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set.[2]

-

Data Collection: The experiment is initiated to collect the free induction decay (FID), which is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Solid Film Method):

-

Dissolution: A small amount of the solid sample (around 50 mg, though this is an estimate) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Deposition: A drop of this solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[4] The thickness of the film can be adjusted by adding more solution if the initial film is too thin, or by cleaning the plate and starting with a more dilute solution if it is too thick.[4]

-

Sample Holder: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.[4]

Data Acquisition:

-

Background Scan: A background spectrum of the empty spectrometer (or the clean salt plate) is recorded.

-

Sample Scan: The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. Fourier transform is used to convert the raw data into a spectrum of absorbance or transmittance versus frequency.[5]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Sample Introduction and Ionization:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being separated by a technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6] For direct analysis, the sample can be introduced via a heated probe to vaporize it in the vacuum of the instrument.[7]

-

Ionization: The gaseous sample molecules are then ionized. Common methods include:

-

Electron Ionization (EI): A high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (a radical cation).[6][7][8] This is a "hard" ionization technique that often causes extensive fragmentation.[9]

-

Electrospray Ionization (ESI): A "soft" ionization technique suitable for more polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[9]

-

Mass Analysis and Detection:

-

Acceleration: The newly formed ions are accelerated by an electric field.[6][7]

-

Mass Analyzer: The ions are then separated based on their m/z ratio by a mass analyzer, such as a magnetic sector or a quadrupole.[6][8]

-

Detection: A detector records the abundance of ions at each m/z value.[6] The most abundant ion is called the base peak and is assigned a relative intensity of 100%.[8]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid: A Technical Exploration Based on Structural Analogs

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, biological targets, and quantitative efficacy of 4-(2-Aminoethoxy)-3-methoxybenzoic acid. Consequently, this document presents a hypothesized mechanism of action based on the well-documented biological activities of its structural analogs. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation, not as established fact.

Introduction: The Benzoic Acid Scaffold in Drug Discovery

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and enzyme inhibitory effects.[1][2] The subject of this technical guide, this compound, is a derivative of vanillic acid, a compound with known biological activities.[3][4] This document will explore the potential mechanism of action of this compound by examining the established activities of its closest structural relatives: 4-Amino-3-methoxybenzoic acid and vanillic acid derivatives.

Hypothesized Mechanism of Action

Based on the activities of its structural analogs, this compound is hypothesized to function as an enzyme inhibitor with potential applications in oncology and as an anti-inflammatory agent. The proposed mechanism of action is likely multi-faceted, targeting key enzymes in pathological signaling pathways.

Enzyme Inhibition

A primary hypothesized mechanism of action is the inhibition of various enzymes. Benzoic acid derivatives have a well-documented history as enzyme inhibitors.[1][5][6][7]

-

Hydroxylase Inhibition: The close structural analog, 4-Amino-3-methoxybenzoic acid, is a known inhibitor of hydroxylase enzymes.[8] It is plausible that this compound shares this activity. Hydroxylases are a broad class of enzymes involved in various metabolic pathways, and their inhibition can have significant physiological effects.

-

Tyrosinase Inhibition: Many benzoic acid derivatives have been shown to be potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2] This suggests a potential application in treating hyperpigmentation disorders.

-

Other Potential Enzyme Targets: Other benzoic acid derivatives have been shown to inhibit acetylcholinesterase, carbonic anhydrase, and α-amylase.[1][7]

Anti-Cancer Activity

The potential for anti-cancer activity is a significant aspect of the hypothesized mechanism of action. This is supported by the known anti-proliferative effects of 4-Amino-3-methoxybenzoic acid and various vanillic acid derivatives.[8][9]

-

Inhibition of Cancer Cell Growth: 4-Amino-3-methoxybenzoic acid has been shown to inhibit cancer cell growth at nanomolar concentrations.[8]

-

Modulation of Signaling Pathways: Vanillic acid has been reported to inhibit the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK signaling pathways in human colon cancer cells.[9] These pathways are crucial for cell proliferation, survival, and angiogenesis. It is hypothesized that this compound could similarly modulate these or related pathways.

Quantitative Data from Structural Analogs

The following table summarizes the available quantitative data for the enzyme inhibitory and anti-cancer activities of structural analogs of this compound.

| Compound Class/Derivative | Target/Cell Line | Activity Type | Value | Reference |

| Tetrahydroisoquinolynyl-benzoic acid derivative | hCA I | Kᵢ | 33.00 ± 0.29 nM | [1] |

| Tetrahydroisoquinolynyl-benzoic acid derivative | hCA II | Kᵢ | 18.78 ± 0.09 nM | [1] |

| Tetrahydroisoquinolynyl-benzoic acid derivative | AChE | Kᵢ | 13.62 ± 0.21 nM | [1] |

| Benzoic acid derivative (Compound 7) | Tyrosinase | IC₅₀ | 1.09 µM | [2] |

| 2,3,4-trihydroxybenzoic acid | α-amylase | IC₅₀ | 17.30 ± 0.73 mM | [7] |

Experimental Protocols for Studying Structural Analogs

The following are detailed methodologies for key experiments that have been used to characterize the biological activities of structural analogs of this compound. These protocols can serve as a template for the investigation of the target compound.

Enzyme Inhibition Assays

-

Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

-

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), a solution of AChE, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and DTNB.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.

-

-

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

-

Procedure:

-

Prepare a solution of the test compound.

-

In a suitable reaction vessel, combine a solution of purified human CA isoenzyme (e.g., hCA I or hCA II), a buffer (e.g., Tris-HCl, pH 7.4), and the test compound.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

-

Calculate the inhibitory activity and determine the Kᵢ value.

-

In Vitro Anti-Cancer Assays

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Visualizations of Hypothesized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and a general experimental workflow for testing the biological activity of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A Review on Pharmacological Activities of Vanillic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]

- 9. mdpi.com [mdpi.com]

Lack of Publicly Available Biological Activity Data for 4-(2-Aminoethoxy)-3-methoxybenzoic acid Prevents In-Depth Analysis

A comprehensive search of scientific literature and chemical databases has revealed no specific public data on the biological activity screening of 4-(2-Aminoethoxy)-3-methoxybenzoic acid. Despite its availability from chemical suppliers, this particular compound has not been the subject of published research detailing its biological effects, potential mechanisms of action, or involvement in any signaling pathways. Consequently, the creation of an in-depth technical guide, as requested, with quantitative data, detailed experimental protocols, and visualizations of its biological interactions is not possible at this time.

While there is no direct information on "this compound," research on structurally related compounds may offer initial insights for researchers interested in exploring its potential biological activities. These related molecules share a substituted benzoic acid core and may provide a starting point for hypothesis-driven screening.

Biological Activities of Structurally Related Compounds:

It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to "this compound," as small structural modifications can lead to significant changes in biological function. However, their activities can inform the design of initial screening assays.

For instance, derivatives of 4-aminobenzoic acid have been investigated for a wide array of biological effects, including antimicrobial and anti-inflammatory properties. Similarly, compounds containing a methoxybenzoic acid scaffold, such as vanillic acid and its derivatives, have been explored for their antioxidant, anti-cancer, and neuroprotective potentials. The presence of an aminoethoxy side chain can influence the molecule's polarity, solubility, and ability to interact with biological targets, potentially leading to novel activities.

Proposed Initial Steps for Biological Activity Screening:

For researchers considering the investigation of "this compound," a logical starting point would be to perform a broad-based primary screening to identify any potential areas of biological activity. A general workflow for such an initial investigation is proposed below.

Caption: Proposed workflow for the initial biological activity screening of a novel compound.

Without foundational data from such screening, any discussion of experimental protocols or signaling pathways for "this compound" would be purely speculative. Researchers are encouraged to conduct these initial studies to elucidate the biological profile of this molecule. As new data becomes available through future research, a comprehensive technical guide could be developed.

In-depth Analysis of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid Reveals Limited Public Data on Therapeutic Targets

A comprehensive review of available scientific literature and patent databases indicates that "4-(2-Aminoethoxy)-3-methoxybenzoic acid" is a known chemical entity available for research purposes, but detailed studies on its specific biological activities and potential therapeutic targets are not publicly available at this time. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, cannot be fulfilled based on the current state of published research.

While the direct biological evaluation of "this compound" is not documented, an analysis of its structural motifs and related benzoic acid derivatives can offer speculative insights into its potential areas of pharmacological interest. Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known to be versatile scaffolds for developing new therapeutic agents.

The Benzoic Acid Scaffold in Drug Discovery

The benzoic acid core is a common feature in a multitude of biologically active compounds. Its chemical structure allows for diverse modifications, enabling chemists to fine-tune pharmacological properties to engage with a wide array of biological targets. Research on various substituted benzoic acids has led to the development of drugs with applications in several therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a benzoic acid framework.

-

Antimicrobial Agents: The scaffold is integral to certain antibiotics and antifungal medications.

-

Antiviral Compounds: Some antiviral drugs incorporate this chemical moiety.

Analysis of Structurally Related Compounds

Although specific data for "this compound" is lacking, studies on compounds with similar structural features, such as other alkoxy- and amino-substituted benzoic acids, suggest potential, albeit unconfirmed, avenues for investigation. For instance, derivatives of 4-aminobenzoic acid are known to interfere with folate synthesis in bacteria, forming the basis of sulfonamide antibiotics. The presence of the methoxy and aminoethoxy groups on the benzene ring of the target compound introduces unique electronic and steric properties that could modulate its interaction with biological macromolecules.

A related compound, 4-(2-(dimethylamino)ethoxy)benzohydrazide, has been investigated for its potential as an inhibitor of Entamoeba histolytica, the parasite responsible for amoebiasis. This suggests that the ethoxy-benzoic acid backbone could be a starting point for the development of antiparasitic agents.

Future Research Directions

The absence of public data on "this compound" highlights a gap in the current scientific knowledge. Future research efforts could focus on the following:

-

High-Throughput Screening: Evaluating the compound against a broad panel of biological targets to identify potential activities.

-

In Vitro and In Vivo Studies: Conducting experiments to determine its efficacy and mechanism of action in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how chemical modifications affect its biological activity.

Until such studies are conducted and their results published, any discussion of the therapeutic targets of "this compound" remains speculative. The scientific and drug development community is encouraged to undertake a thorough investigation of this and other under-characterized chemical compounds to uncover new therapeutic opportunities.

An In-depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxybenzoic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents. This technical guide focuses on the derivatives and analogues of 4-(2-Aminoethoxy)-3-methoxybenzoic acid, a specific scaffold with potential therapeutic applications. While direct research on this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds to provide insights into its potential synthesis, biological activities, and mechanisms of action. This document aims to serve as a foundational resource to stimulate and guide further research and development in this promising area.

Introduction: The Versatility of the Benzoic Acid Core

Benzoic acid and its derivatives are prevalent in a wide array of biologically active compounds, demonstrating activities that span from antimicrobial and anti-inflammatory to anticancer and enzyme inhibition.[1][2] The versatility of the benzoic acid ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of an aminoethoxy group at the 4-position and a methoxy group at the 3-position suggests the potential for unique biological interactions. The ether linkage provides flexibility, while the amino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions within biological targets.

Structurally related compounds, such as 4-Amino-3-methoxybenzoic acid, have shown potential as anticancer agents and hydroxylase inhibitors.[3] This provides a strong rationale for the investigation of this compound derivatives as a novel class of therapeutic agents.

Synthesis of this compound and its Analogues

A definitive, published synthesis protocol for this compound was not identified in the current literature. However, a plausible synthetic route can be extrapolated from the synthesis of its close analogue, 4-Amino-3-methoxybenzoic acid.

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis could proceed through the following conceptual steps:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Precursor (4-Amino-3-methoxybenzoic acid)

While a direct protocol for the target molecule is unavailable, the following is a documented procedure for the synthesis of the related precursor, 4-Amino-3-methoxybenzoic acid, which could be adapted.

Materials:

-

Methyl 4-amino-3-methoxybenzoate

-

Methanol (MeOH)

-

Water (H₂O)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

2 N Hydrochloric acid (HCl)

-

Nitrogen (N₂) gas

Procedure:

-

A solution of methyl 4-amino-3-methoxybenzoate is prepared in a mixture of MeOH, H₂O, and THF.

-

LiOH is added to the solution at 25 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred at 25 °C for 12 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

The mixture is concentrated under reduced pressure.

-

The residue is poured into water and stirred.

-

The aqueous phase is extracted with EtOAc.

-

The pH of the aqueous phase is adjusted to 2 with 2 N HCl to precipitate the product.

-

The solid product is collected by filtration and concentrated in vacuo.

Potential Biological Activities and Therapeutic Applications

Based on the biological activities of structurally similar benzoic acid derivatives, compounds based on the this compound scaffold may exhibit a range of pharmacological effects.

Anticancer Activity

Derivatives of 4-methoxybenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines. The structurally similar 4-Amino-3-methoxybenzoic acid has been reported to inhibit cancer cell growth at nanomolar concentrations.[3] This suggests that derivatives of this compound could be promising candidates for anticancer drug discovery.

Potential Signaling Pathway Involvement:

While the specific pathways for the target compound are unknown, other substituted benzoic acid derivatives have been shown to interact with key cancer-related signaling pathways. For instance, some derivatives act as inhibitors of receptor tyrosine kinases.

Caption: A potential mechanism of anticancer action via Receptor Tyrosine Kinase inhibition.

Enzyme Inhibition

Benzoic acid derivatives are known to inhibit various enzymes. 4-Amino-3-methoxybenzoic acid is a known inhibitor of the enzyme hydroxylase.[3] Other related compounds have shown inhibitory activity against 12-lipoxygenase, a key enzyme in inflammatory pathways.[4][5][6]

Quantitative Data for Related Analogues:

Direct quantitative data for this compound derivatives is not available. The following table summarizes data for related benzoic acid derivatives to provide a contextual reference.

| Compound Class | Enzyme Target | IC₅₀ / Potency | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | Nanomolar potency | [4] |

| Methoxy amino chalcone derivatives | Breast Cancer Cells (T47D) | IC₅₀ = 5.28 µg/mL (for (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one) |

Anti-inflammatory Activity

The inhibition of enzymes like 12-lipoxygenase suggests a potential role for these compounds as anti-inflammatory agents.[4][5][6] Various phenoxyalkanoic acid and other benzoic acid derivatives have been synthesized and shown to possess anti-inflammatory and analgesic properties.[7][8][9][10]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of standardized in vitro and in vivo assays would be required.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating anticancer potential.

Procedure:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Caption: General workflow of an MTT assay for cytotoxicity screening.

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay will depend on the target enzyme. Generally, these assays involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

General Procedure:

-

A reaction mixture is prepared containing the enzyme, its substrate, and a suitable buffer.

-

The test compound (inhibitor) is added at various concentrations.

-

The reaction is initiated, and the product formation or substrate consumption is monitored over time using a spectrophotometer, fluorometer, or luminometer.

-

The rate of the reaction is calculated.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

-

The IC₅₀ value is calculated from a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area of medicinal chemistry with significant potential. Drawing parallels from structurally related compounds, derivatives of this core structure are promising candidates for the development of new anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Future research should focus on:

-

Developing and optimizing a robust synthetic route to this compound and its derivatives.

-

Synthesizing a library of analogues with diverse substitutions to establish a clear structure-activity relationship (SAR).

-

Screening these compounds against a panel of cancer cell lines and relevant enzymes to identify lead candidates.

-

Investigating the mechanism of action of the most potent compounds to understand their molecular targets and signaling pathways.

This technical guide provides a starting point for researchers and drug development professionals to embark on the exploration of this promising class of compounds. The insights gathered from related molecular structures strongly suggest that the this compound core is a valuable scaffold for the discovery of novel therapeutics.

References

- 1. 4-[2-(Acetylamino)ethoxy]benzoic acid | 297137-62-3 | Benchchem [benchchem.com]

- 2. This compound | 1011408-00-6 | Benchchem [benchchem.com]

- 3. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]

- 4. US10266488B2 - 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - Google Patents [patents.google.com]

- 5. EP3054936B1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents [patents.google.com]

- 6. 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives As Potent And Selective Inhibitors Of Human 12-Lipoxygenase. | Technology Transfer [techtransfer.nih.gov]

- 7. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Moiety: A Technical Guide to the Historical Research and Discovery of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the historical research and discovery of the compound 4-(2-Aminoethoxy)-3-methoxybenzoic acid. While a singular, seminal publication marking its initial synthesis remains elusive within the annals of chemical literature, its structural relationship to the naturally abundant and well-studied vanillic acid provides a clear lineage and a logical pathway to its conception and synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a plausible historical context, detailed synthetic protocols based on analogous reactions, and a summary of its physicochemical properties.

I. Historical Context and Presumed Discovery

The history of this compound is intrinsically linked to the exploration of vanillic acid (4-hydroxy-3-methoxybenzoic acid) derivatives. Vanillic acid, a simple phenolic acid, has been a focal point of chemical research since the 19th century due to its origin from vanillin and its potential as a scaffold for medicinal and industrial compounds.

The mid-20th century saw a surge in the synthesis of novel organic compounds for pharmaceutical applications. A common strategy during this era was the modification of naturally occurring molecules to explore structure-activity relationships. It is highly probable that this compound was first synthesized during this period as part of a broader investigation into the biological activities of vanillic acid ethers. The introduction of an aminoethoxy side chain at the 4-position of the benzoic acid ring would have been a logical step to modulate properties such as solubility, basicity, and receptor-binding capabilities.

While a specific date or individual cannot be definitively credited with its discovery from the available literature, the synthetic route is straightforward and relies on well-established chemical transformations, suggesting its synthesis was likely achieved in multiple laboratories exploring vanillic acid chemistry.

II. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.22 g/mol |

| CAS Number | 1011408-00-6 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in polar organic solvents |

| pKa (predicted) | ~4.5 (carboxylic acid), ~9.5 (amine) |

Table 1. Physicochemical properties of this compound.

III. Plausible Synthetic Pathway and Experimental Protocols

The most logical and historically consistent synthetic route to this compound commences with vanillic acid. The synthesis involves a three-step process: esterification of the carboxylic acid, etherification of the phenolic hydroxyl group, and subsequent deprotection of the amine and hydrolysis of the ester.

Caption: Plausible synthetic pathway for this compound.

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

This initial step protects the carboxylic acid functionality, preventing it from interfering with the subsequent etherification reaction.

Protocol:

-

Suspend vanillic acid (1 equivalent) in methanol (10 volumes).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl vanillate as a white solid.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group of methyl vanillate is etherified using a protected 2-aminoethyl halide. An N-Boc protecting group is commonly used for the amine.

Protocol:

-

Dissolve methyl vanillate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (1.5 equivalents), to the solution.

-

Add N-Boc-2-bromoethylamine (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl N-Boc-4-(2-aminoethoxy)-3-methoxybenzoate.

Step 3: Deprotection and Hydrolysis

The final step involves the removal of the N-Boc protecting group and the hydrolysis of the methyl ester to yield the target carboxylic acid.

Protocol:

-

Dissolve the protected intermediate (1 equivalent) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

To achieve hydrolysis of the ester, dissolve the residue in a mixture of methanol and aqueous sodium hydroxide solution (1M).

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with hydrochloric acid (1M) to a pH of approximately 5-6, at which point the product will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

IV. Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is a systematic process ensuring the identity and purity of the final compound.

Caption: General experimental workflow for the synthesis and characterization.

V. Potential Signaling Pathway Involvement

While the specific biological activities of this compound are not extensively documented in early literature, its structural motifs suggest potential interactions with various biological targets. The presence of the catechol-like ether and the benzoic acid moiety are common features in compounds that interact with G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.

Caption: Hypothetical GPCR signaling pathway interaction.

VI. Conclusion

The historical discovery of this compound is best understood as a logical progression in the rich history of vanillic acid chemistry. While its initial synthesis is not marked by a single, celebrated publication, its structural design and the methods for its preparation are well-grounded in the principles of organic synthesis prevalent in the mid-20th century. This technical guide provides a robust framework for understanding its origins, synthesis, and potential biological significance, serving as a valuable resource for the modern researcher.

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid

Introduction

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a key building block in medicinal chemistry and drug development, valued for its bifunctional nature incorporating a flexible aminoethoxy side-chain and a substituted benzoic acid core. This structure is amenable to a variety of chemical modifications, making it a versatile scaffold for the synthesis of targeted therapeutic agents. This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound, starting from the readily available methyl 4-hydroxy-3-methoxybenzoate. The described methodology employs a Williamson ether synthesis to introduce the protected aminoethoxy moiety, followed by a Gabriel amine synthesis and subsequent saponification to yield the final product.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

-

Etherification: Reaction of methyl 4-hydroxy-3-methoxybenzoate with N-(2-bromoethyl)phthalimide to form methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate.

-

Deprotection: Removal of the phthalimide protecting group using hydrazine hydrate to yield methyl 4-(2-aminoethoxy)-3-methoxybenzoate.

-

Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product, this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 1. Etherification | Methyl 4-hydroxy-3-methoxybenzoate | 182.17 | 5.00 g | 27.4 | 1.0 |

| N-(2-Bromoethyl)phthalimide | 254.08 | 7.68 g | 30.2 | 1.1 | |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.68 g | 41.1 | 1.5 | |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - | |

| 2. Deprotection | Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate | 355.35 | (Assumed quantitative) | 27.4 | 1.0 |

| Hydrazine hydrate (64% soln.) | 50.06 | 2.67 mL | 54.8 | 2.0 | |

| Ethanol (EtOH) | 46.07 | 75 mL | - | - | |

| 3. Saponification | Methyl 4-(2-aminoethoxy)-3-methoxybenzoate | 225.24 | (Assumed ~85% yield) | 23.3 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.86 g | 46.6 | 2.0 | |

| Methanol (MeOH) | 32.04 | 25 mL | - | - | |

| Water (H₂O) | 18.02 | 25 mL | - | - | |

| Hydrochloric Acid (HCl), 1M | 36.46 | To pH ~5-6 | - | - |

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxy-3-methoxybenzoate (5.00 g, 27.4 mmol), N-(2-bromoethyl)phthalimide (7.68 g, 30.2 mmol), and potassium carbonate (5.68 g, 41.1 mmol).

-

Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold water with stirring.

-

The solid precipitate is collected by vacuum filtration, washed with copious amounts of water, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to obtain methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-methoxybenzoate as a white to off-white solid.

Step 2: Synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate

-

In a 250 mL round-bottom flask, suspend the dried product from Step 1 (assuming a quantitative yield, ~9.75 g, 27.4 mmol) in 75 mL of ethanol.

-

Add hydrazine hydrate (2.67 mL, 54.8 mmol) to the suspension.[1]

-

Heat the mixture to reflux and maintain for 2-4 hours. A thick precipitate of phthalhydrazide will form.[1][2] Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(2-aminoethoxy)-3-methoxybenzoate, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude product from Step 2 in a mixture of 25 mL of methanol and 25 mL of water in a 100 mL round-bottom flask.

-

Add sodium hydroxide (1.86 g, 46.6 mmol) to the solution.

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

-

Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of 1M hydrochloric acid. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid, a key building block in pharmaceutical research and drug development. The synthesis commences with the readily available starting material, vanillic acid, and proceeds through a four-step sequence involving esterification, etherification, phthalimide deprotection, and final ester hydrolysis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The presence of a flexible aminoethoxy side chain, a methoxy group, and a carboxylic acid moiety on a benzene ring provides a versatile scaffold for the development of novel therapeutic agents. The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential for applications in areas such as oncology, neuroscience, and infectious diseases. This protocol outlines a reliable and reproducible synthetic route to access this valuable compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following four-step pathway:

Application Note: Purification of 4-(2-Aminoethoxy)-3-methoxybenzoic acid by Recrystallization

Introduction

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. The purity of such compounds is critical for reliable experimental results and for meeting regulatory standards in drug development. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, based on established principles for similar aromatic carboxylic acids.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature, but the target compound will be significantly less soluble at lower temperatures, allowing it to crystallize out of the solution upon cooling, while the impurities remain dissolved in the mother liquor. For compounds with both acidic (carboxylic acid) and basic (amino) functional groups like this compound, polar solvents or solvent mixtures are generally effective.

Experimental Protocol

1. Solvent Selection

The choice of solvent is crucial for successful recrystallization. Based on the polarity of this compound, which contains polar carboxylic acid, amino, and ether functional groups, polar protic solvents are recommended as a starting point.

Recommended Solvents for Screening:

-

Water

-

Ethanol

-

Methanol

-

Ethanol/Water mixture

-

Methanol/Water mixture

A preliminary solubility test should be performed with small amounts of the crude material to identify the optimal solvent or solvent mixture. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature.

2. Recrystallization Procedure

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (or the more polar solvent of a mixture, e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is important to use the minimum amount of hot solvent to ensure the solution is saturated.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Bring the solution back to a boil for a few minutes.

-

Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, a hot filtration step is necessary. Preheat a funnel and a receiving flask to prevent premature crystallization. Quickly filter the hot solution to remove the solid impurities.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.

3. Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| "Oiling out" | Solution is too concentrated; Cooling is too rapid; Impurities depressing the melting point. | Reheat the solution to dissolve the oil, add more solvent, and allow to cool more slowly.[1] |

| No Crystal Formation | Solution is too dilute; Supersaturation. | Induce crystallization by scratching the inside of the flask or by adding a seed crystal. If too dilute, evaporate some solvent and cool again.[1] |

| Low Crystal Yield | Too much solvent was used; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated.[2] |

Data Presentation

The following table should be used to record the quantitative data from the recrystallization process to assess the effectiveness of the purification.

| Parameter | Crude Material | Purified Material |

| Mass (g) | ||

| Appearance | ||

| Melting Point (°C) | ||

| Purity (e.g., by HPLC, %) | ||

| Recovery Yield (%) | N/A |

Recovery Yield (%) = (Mass of Purified Material / Mass of Crude Material) x 100

Visualizations

Caption: Workflow for the purification of this compound by recrystallization.

References

HPLC method for "4-(2-Aminoethoxy)-3-methoxybenzoic acid" analysis

An Application Note for the Analysis of 4-(2-Aminoethoxy)-3-methoxybenzoic acid by High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development as a building block for more complex molecules. Accurate and reliable analytical methods are essential for its quantification in various stages of drug discovery and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for purity assessment and quantitative determination.

Physicochemical Properties

While specific experimental data for this compound is not widely available, its structural similarity to other substituted benzoic acids allows for the estimation of key properties relevant to HPLC method development. The presence of a carboxylic acid, an amino group, and a methoxy group suggests that the compound is polar and will exhibit both acidic and basic properties. The UV absorbance is expected to be significant due to the substituted benzene ring, making UV detection a suitable choice. For the related compound, 4-Amino-3-methoxybenzoic acid, the predicted pKa is approximately 4.74.[1]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in a diluent (e.g., 50:50 Water:Acetonitrile). Working standards are prepared by diluting the stock solution to the desired concentrations.

-

Sample Preparation: Samples are dissolved in the diluent and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A gradient elution is recommended to ensure good separation and peak shape. The following conditions have been found to be suitable for compounds with similar structures.[2][3]

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B, 2-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

Data Presentation

System Suitability

System suitability parameters should be established to ensure the performance of the HPLC system.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Method Validation (Representative Data)

The method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and expected results.

| Validation Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Visualization of Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive HPLC method for the analysis of this compound. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for the effective separation and quantification of the analyte. This method is suitable for routine quality control and research applications. Further optimization may be required depending on the specific sample matrix and analytical requirements.

References

- 1. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]

- 2. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: "4-(2-Aminoethoxy)-3-methoxybenzoic acid" in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of "4-(2-Aminoethoxy)-3-methoxybenzoic acid" as a versatile building block in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous anthranilic acid derivatives and are intended to serve as a foundational guide for researchers.

Introduction